Diethylstilbestrol dipalmitate Diethylstilbestrol dipalmitate
Brand Name: Vulcanchem
CAS No.: 63019-08-9
VCID: VC18454266
InChI: InChI=1S/C50H80O4/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-49(51)53-45-39-35-43(36-40-45)47(7-3)48(8-4)44-37-41-46(42-38-44)54-50(52)34-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h35-42H,5-34H2,1-4H3/b48-47+
SMILES:
Molecular Formula: C50H80O4
Molecular Weight: 745.2 g/mol

Diethylstilbestrol dipalmitate

CAS No.: 63019-08-9

Cat. No.: VC18454266

Molecular Formula: C50H80O4

Molecular Weight: 745.2 g/mol

* For research use only. Not for human or veterinary use.

Diethylstilbestrol dipalmitate - 63019-08-9

Specification

CAS No. 63019-08-9
Molecular Formula C50H80O4
Molecular Weight 745.2 g/mol
IUPAC Name [4-[(E)-4-(4-hexadecanoyloxyphenyl)hex-3-en-3-yl]phenyl] hexadecanoate
Standard InChI InChI=1S/C50H80O4/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-49(51)53-45-39-35-43(36-40-45)47(7-3)48(8-4)44-37-41-46(42-38-44)54-50(52)34-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h35-42H,5-34H2,1-4H3/b48-47+
Standard InChI Key JUHYOIKJCUMOSQ-QJGAVIKSSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)/C(=C(\CC)/C2=CC=C(C=C2)OC(=O)CCCCCCCCCCCCCCC)/CC
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=C(CC)C2=CC=C(C=C2)OC(=O)CCCCCCCCCCCCCCC)CC

Introduction

Chemical Structure and Physicochemical Properties

DES dipalmitate (C₅₀H₈₀O₄) is a diester derivative of DES, formed by the esterification of DES with two palmitic acid molecules. This structural modification significantly alters its physicochemical behavior, increasing lipophilicity and delaying systemic absorption. The molecular weight of 745.186 g/mol and density of 0.951 g/cm³ contribute to its slow-release profile when administered via intramuscular injection .

Structural Characteristics

The compound’s IUPAC name, 3,4-bis(p-dipalmitoyloxyphenyl)-3-hexene, reflects its symmetrical stilbene core substituted with palmitate esters. The extensive hydrocarbon chains from palmitic acid enhance its solubility in oil-based carriers, a critical factor for its depot formulation. The ester bonds are hydrolyzed in vivo by esterases, releasing active DES .

Stability and Solubility

DES dipalmitate exhibits a boiling point of 757.8°C and a flash point of 364°C, indicative of its thermal stability. Its logP value of 16.19 underscores extreme lipophilicity, which facilitates prolonged retention in adipose tissue post-injection. These properties made it suitable for long-acting intramuscular formulations, with aqueous suspensions further modulating release kinetics .

PropertyValueSource
Molecular FormulaC₅₀H₈₀O₄
Molecular Weight745.186 g/mol
Density0.951 g/cm³
Boiling Point757.8°C
logP16.19

Pharmacokinetics and Metabolic Profile

The pharmacokinetics of DES dipalmitate are defined by its prodrug design, which delays absorption and prolongs therapeutic activity. Intramuscular administration in oil solutions or suspensions ensures slow ester hydrolysis and sustained DES release.

Absorption and Duration

A single 5 mg intramuscular dose in oil provides menopausal symptom relief for 8–10 weeks, with effects persisting up to 15–16 weeks in some patients . Higher doses (15–20 mg) extend efficacy to over three months, reducing administration frequency compared to oral DES. The aqueous suspension variant further prolongs release, though it was less commonly utilized .

Metabolism and Excretion

Esterases in plasma and tissues cleave the palmitate groups, converting DES dipalmitate into active DES. The liberated DES undergoes hepatic conjugation to glucuronides and sulfates, excreted primarily via the kidneys. The slow metabolic conversion underpins the compound’s extended half-life, minimizing peak plasma concentrations and associated toxicity .

Historical Clinical Applications

DES dipalmitate was primarily indicated for estrogen replacement therapy in postmenopausal women and androgen deprivation in prostate cancer. Its utility stemmed from DES’s potent estrogenic activity, leveraged to suppress gonadotropins and testosterone.

Prostate Cancer Therapy

Mechanism of Action: Estrogenic and Apoptotic Effects

DES dipalmitate exerts its effects through DES-mediated activation of estrogen receptors (ERα and ERβ) and direct pro-apoptotic actions on cancer cells.

Estrogen Receptor Agonism

DES binds ERs with high affinity, inducing conformational changes that modulate gene transcription. In prostate cancer, this suppresses luteinizing hormone (LH) secretion, reducing testicular testosterone production. Additionally, DES inhibits adrenal androgen synthesis by blocking CYP17A1, a key enzyme in DHEA-S biosynthesis .

Direct Anticancer Activity

Preclinical studies reveal DES induces apoptosis in androgen-independent prostate cancer cells via mitochondrial dysfunction and caspase activation. This dual mechanism—hormonal and cytotoxic—explains its efficacy in castration-resistant prostate cancer (CRPC), where traditional ADT fails .

Adverse Effects and Toxicity Profile

The therapeutic use of DES dipalmitate was marred by significant adverse effects, particularly cardiovascular complications.

Cardiovascular Toxicity

Thromboembolic events, including deep vein thrombosis (DVT), myocardial infarction (MI), and stroke, occurred in 10–30% of patients. DES’s hepatic stimulation of clotting factors (e.g., factor II, VII, X) and platelet aggregation underpinned this risk. Co-administration with low-dose aspirin (100 mg/day) reduced vascular events to 2.6%, though mortality remained a concern .

Endocrine and Metabolic Effects

Gynecomastia, fluid retention, and hypertension were common due to ER activation. Long-term use also posed risks of endometrial hyperplasia in women and osteoporosis from estrogen excess .

Contemporary Research and Legacy

Recent studies revisit DES in low-dose formulations (1–3 mg/day) to mitigate toxicity while retaining efficacy. In CRPC, 1 mg DES achieved biochemical responses (PSA decline ≥50%) in 40–60% of patients, with median survival of 15–18 months. Aspirin or LMWH prophylaxis now enables safer use in resource-limited settings where newer agents (e.g., abiraterone) are inaccessible .

Lessons for Drug Development

DES dipalmitate exemplifies the trade-offs between efficacy and safety in prodrug design. Its pharmacokinetic optimization via esterification remains a template for long-acting hormonal therapies, though modern approaches prioritize receptor specificity (e.g., SERMs, SARMs) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator